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Compound of Interest

Compound Name: 2-Fluoro-6-hydrazinopyridine

Cat. No.: B1270136 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of 2-Fluoro-6-hydrazinopyridine, a

heterocyclic organic compound of interest in medicinal chemistry and drug development. This

document details its chemical identity, structural characteristics, and available physicochemical

data. It further outlines a general synthetic approach and analytical methodologies. Due to the

limited publicly available data on its specific biological functions, this guide also discusses the

known biological activities of related hydrazine derivatives to provide a contextual framework

for potential research applications.

Chemical Identity and Structure
IUPAC Name: (6-fluoropyridin-2-yl)hydrazine[1]

Synonyms: 2-Fluoro-6-hydrazinopyridine, (6-Fluoro-2-pyridinyl)hydrazine

CAS Number: 80714-39-2[1]

Molecular Formula: C₅H₆FN₃[1]

Molecular Weight: 127.12 g/mol [1]
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The chemical structure of 2-Fluoro-6-hydrazinopyridine consists of a pyridine ring substituted

with a fluorine atom at the 6-position and a hydrazine group (-NHNH₂) at the 2-position.

Chemical Structure:

Figure 1: Chemical structure of 2-Fluoro-6-hydrazinopyridine.

Physicochemical Properties
Quantitative data for 2-Fluoro-6-hydrazinopyridine is not extensively reported in publicly

accessible literature. The following table summarizes the available information.

Property Value Reference

Molecular Weight 127.12 g/mol [1]

Molecular Formula C₅H₆FN₃ [1]

CAS Number 80714-39-2 [1]

For context, related hydrazinopyridine derivatives exhibit the following properties:

2-Hydrazinopyridine: Melting point of 41-44 °C and a boiling point of 90-92 °C at 1 mmHg.

2-Methyl-6-hydrazinopyridine: Melting point of 79 °C.

Synthesis and Experimental Protocols
A detailed, validated experimental protocol for the synthesis of 2-Fluoro-6-hydrazinopyridine
is not readily available in peer-reviewed journals. However, based on the synthesis of

analogous hydrazinopyridines, a plausible synthetic route involves the nucleophilic aromatic

substitution of a suitable precursor with hydrazine.

General Synthetic Approach:

A common method for the synthesis of hydrazinopyridines is the reaction of a halopyridine with

hydrazine hydrate.[2] In the case of 2-Fluoro-6-hydrazinopyridine, the starting material would

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.benchchem.com/product/b1270136?utm_src=pdf-body
https://www.benchchem.com/product/b1270136?utm_src=pdf-body
https://www.benchchem.com/product/b1270136?utm_src=pdf-body
http://notes.fluorine1.ru/public/2017/2_2017/article_2.html
http://notes.fluorine1.ru/public/2017/2_2017/article_2.html
http://notes.fluorine1.ru/public/2017/2_2017/article_2.html
https://www.benchchem.com/product/b1270136?utm_src=pdf-body
https://www.organic-chemistry.org/synthesis/C1N/hydrazines.shtm
https://www.benchchem.com/product/b1270136?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1270136?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


likely be 2,6-difluoropyridine or 2-chloro-6-fluoropyridine. The greater lability of the halogen at

the 2-position towards nucleophilic attack by hydrazine would facilitate the desired substitution.

2,6-Difluoropyridine or
2-Chloro-6-fluoropyridine

2-Fluoro-6-hydrazinopyridine

Nucleophilic Aromatic Substitution

Hydrazine Hydrate (NH₂NH₂·H₂O)

Solvent (e.g., Ethanol, Water)
Heat

Click to download full resolution via product page

Figure 2: Proposed synthetic workflow for 2-Fluoro-6-hydrazinopyridine.

Illustrative Experimental Protocol (Hypothetical):

Reaction Setup: To a solution of 2,6-difluoropyridine (1.0 eq) in ethanol (10 volumes),

hydrazine hydrate (1.5 - 2.0 eq) is added dropwise at room temperature.

Reaction Conditions: The reaction mixture is then heated to reflux and monitored by an

appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid

Chromatography-Mass Spectrometry (LC-MS).

Work-up and Purification: Upon completion, the reaction mixture is cooled to room

temperature, and the solvent is removed under reduced pressure. The resulting residue is

then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer

is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude

product can be purified by column chromatography on silica gel or by recrystallization from a

suitable solvent system.

Analytical Characterization
While specific spectroscopic data for 2-Fluoro-6-hydrazinopyridine is scarce, the following

techniques would be essential for its characterization. The expected spectral features are

extrapolated from data for similar compounds.
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4.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the

aromatic protons on the pyridine ring and the protons of the hydrazine group (-NH and -NH₂).

The coupling patterns of the aromatic protons would be indicative of the substitution pattern.

¹³C NMR: The carbon NMR spectrum would display distinct signals for the five carbon atoms

of the pyridine ring. The carbon atom attached to the fluorine would exhibit a large one-bond

carbon-fluorine coupling constant (¹JCF).

¹⁹F NMR: The fluorine NMR spectrum would show a single resonance, and its chemical shift

would be characteristic of a fluorine atom attached to a pyridine ring.

4.2 Infrared (IR) Spectroscopy

The IR spectrum of 2-Fluoro-6-hydrazinopyridine would be expected to show characteristic

absorption bands for:

N-H stretching vibrations of the hydrazine group, typically in the region of 3200-3400 cm⁻¹.

C=N and C=C stretching vibrations of the pyridine ring in the 1400-1600 cm⁻¹ region.

C-F stretching vibration, which would likely appear in the fingerprint region.

4.3 Mass Spectrometry (MS)

Mass spectrometry would be used to confirm the molecular weight of the compound. The high-

resolution mass spectrum should show the molecular ion peak corresponding to the exact

mass of C₅H₆FN₃. Fragmentation patterns could provide further structural information.

Biological Activity and Potential Applications
There is currently no specific information in the public domain detailing the biological activity or

involvement in signaling pathways of 2-Fluoro-6-hydrazinopyridine. However, the broader

class of hydrazine derivatives is known to exhibit a wide range of biological activities.

Hydrazine-containing compounds have been investigated for their potential as:
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Antimicrobial agents: Including antibacterial, antifungal, and antiviral properties.[3][4]

Anticancer agents: Some hydrazones have shown promising cytotoxic activity against

various cancer cell lines.

Anti-inflammatory and Analgesic agents.[5]

Enzyme inhibitors: Hydrazines can act as inhibitors of various enzymes, including

monoamine oxidases.

Given these precedents, 2-Fluoro-6-hydrazinopyridine represents a scaffold of interest for

the design and synthesis of novel therapeutic agents. The presence of the fluorine atom can

significantly modulate the pharmacokinetic and pharmacodynamic properties of the molecule,

potentially enhancing its efficacy and metabolic stability.

Logical Relationship for Drug Discovery:
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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